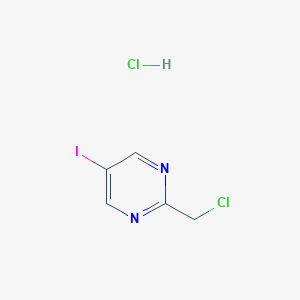

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Chloromethyl)pyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It’s also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

A synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed. The method includes adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine; adjusting the pH value of the solution in a range of 4-5; letting nitrogen in; elevating temperature to 80-100 °C while stirring; stopping letting nitrogen in, letting chlorine in and continuing elevating temperature for a reaction .Chemical Reactions Analysis

Chloromethyl methyl ether is a chloroalkyl ether used as an alkylating agent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .科学的研究の応用

Charge Transfer Complex Formation

The interaction of pyrimidine derivatives with σ- and π-acceptors, such as iodine, demonstrates their ability to form charge transfer complexes. This property is crucial for understanding the electronic characteristics of these compounds and their potential applications in electronic materials and sensors. For instance, the study by Rabie et al. (2007) explored the spectrophotometrically observed charge transfer interactions of 2-aminopyrimidine with iodine, highlighting the formation of complexes with distinct electronic absorption spectra in various organic solvents (Rabie, Abou-El-Wafa, & Mohamed, 2007).

Antimicrobial Activity

Novel compounds synthesized from pyrimidine derivatives have been evaluated for their antimicrobial properties. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines starting from a thiouracil derivative, followed by various chemical reactions, including interactions with iodine/DMF. The synthesized compounds exhibited antimicrobial activity, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

Antibacterial Applications

The synthesis of new pyrimidine derivatives has been shown to yield compounds with promising antibacterial activity. Etemadi et al. (2016) reported on the synthesis and antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating the utility of these compounds as potential antibacterial agents (Etemadi et al., 2016).

将来の方向性

In the field of organic synthesis, there is ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, where a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates . This suggests that compounds like “2-(Chloromethyl)-5-iodopyrimidine;hydrochloride” could have potential applications in the development of new pharmaceuticals.

特性

IUPAC Name |

2-(chloromethyl)-5-iodopyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZWSYUJKFMTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

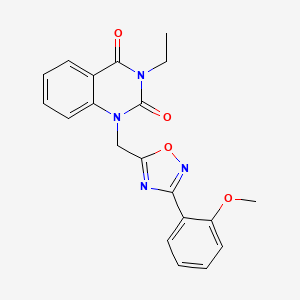

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)

![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)

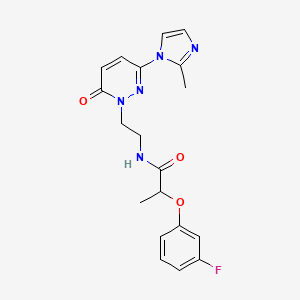

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)